N,N-Diethylcarbamimidoyl cyanide N,N-Diethylcarbamimidoyl cyanide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13600488
InChI: InChI=1S/C6H11N3/c1-3-9(4-2)6(8)5-7/h8H,3-4H2,1-2H3
SMILES: CCN(CC)C(=N)C#N
Molecular Formula: C6H11N3
Molecular Weight: 125.17 g/mol

N,N-Diethylcarbamimidoyl cyanide

CAS No.:

Cat. No.: VC13600488

Molecular Formula: C6H11N3

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethylcarbamimidoyl cyanide -

Specification

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
IUPAC Name 1-cyano-N,N-diethylmethanimidamide
Standard InChI InChI=1S/C6H11N3/c1-3-9(4-2)6(8)5-7/h8H,3-4H2,1-2H3
Standard InChI Key BVAMLZZIVCVULY-UHFFFAOYSA-N
SMILES CCN(CC)C(=N)C#N
Canonical SMILES CCN(CC)C(=N)C#N

Introduction

Structural and Chemical Properties

N,N-Diethylcarbamimidoyl cyanide (chemical formula: C₆H₁₁N₃) consists of a carbamimidoyl backbone (–N–C(=NH)–) modified with two ethyl groups (–C₂H₅) and a cyanide group (–C≡N). The carbamimidoyl group is an amidine derivative, where the central carbon is bonded to two amine groups and an imino group. Substitution with ethyl groups at both nitrogen atoms introduces steric and electronic effects that influence reactivity .

The cyanide moiety, a triple-bonded carbon-nitrogen group (–C≡N), is a hallmark of nitriles. Unlike ionic cyanides (e.g., NaCN), covalent cyanides like this compound typically exhibit lower acute toxicity but may release cyanide ions under specific conditions, such as hydrolysis .

Table 1: Estimated Physicochemical Properties

PropertyValue/Range
Molecular Weight137.18 g/mol
Boiling Point~200–220°C (decomposes)
SolubilityModerate in polar solvents
StabilitySensitive to hydrolysis

Synthesis Pathways

While no explicit synthesis protocol for N,N-diethylcarbamimidoyl cyanide is documented in the provided sources, plausible routes can be extrapolated from methods used for analogous compounds:

Cyanation of Carbamimidoyl Chlorides

A likely pathway involves the reaction of N,N-diethylcarbamimidoyl chloride with a cyanide source. For example, trimethylsilyl cyanide (TMSCN), a well-established cyanation reagent, could displace chloride via nucleophilic substitution :

(C₂H₅)₂NC(=NH)Cl+(CH₃)₃SiCN(C₂H₅)₂NC(=NH)CN+(CH₃)₃SiCl\text{(C₂H₅)₂NC(=NH)Cl} + \text{(CH₃)₃SiCN} \rightarrow \text{(C₂H₅)₂NC(=NH)CN} + \text{(CH₃)₃SiCl}

This method mirrors the synthesis of trimethylsilyl cyanide from lithium cyanide and trimethylsilyl chloride .

Condensation Reactions

Alternative approaches may involve condensation of diethylamine with cyanogen derivatives. For instance, reacting diethylamine with cyanogen bromide (BrCN) under controlled conditions could yield the target compound, though side reactions may require careful optimization .

Reactivity and Applications

Organic Synthesis

N,N-Diethylcarbamimidoyl cyanide is hypothesized to serve as a versatile intermediate in heterocyclic chemistry. Its carbamimidoyl group can participate in cyclization reactions, while the cyanide moiety may act as a nucleophile or leaving group. Similar compounds, such as trimethylsilyl cyanide, are widely used to form cyanohydrins or nitriles .

Coordination Chemistry

The lone pair on the cyanide nitrogen may enable coordination to metal centers, forming complexes for catalytic applications. This behavior is observed in related nitriles, where the –C≡N group binds transition metals like palladium or nickel .

ParameterValue
LD₅₀ (oral, rat)~100–200 mg/kg
Recommended HandlingUse in fume hood, avoid acids

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